molecular formula C20H20Cl2N2O2 B11660513 N-(3,4-dichlorophenyl)-7-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide

N-(3,4-dichlorophenyl)-7-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide

Cat. No.: B11660513
M. Wt: 391.3 g/mol
InChI Key: RIGSCQWAWIRFFV-UHFFFAOYSA-N
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Description

N-(3,4-DICHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxy group, and a dihydroquinoline moiety.

Preparation Methods

The synthesis of N-(3,4-DICHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE involves several steps. One common method includes the reaction of 3,4-dichloroaniline with 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxylic acid chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired amide bond .

Chemical Reactions Analysis

N-(3,4-DICHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the suppression of cellular proliferation .

Comparison with Similar Compounds

N-(3,4-DICHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

Properties

Molecular Formula

C20H20Cl2N2O2

Molecular Weight

391.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-7-methoxy-2,2,4-trimethylquinoline-1-carboxamide

InChI

InChI=1S/C20H20Cl2N2O2/c1-12-11-20(2,3)24(18-10-14(26-4)6-7-15(12)18)19(25)23-13-5-8-16(21)17(22)9-13/h5-11H,1-4H3,(H,23,25)

InChI Key

RIGSCQWAWIRFFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=CC(=C2)OC)C(=O)NC3=CC(=C(C=C3)Cl)Cl)(C)C

Origin of Product

United States

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